2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone 2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1040649-73-7
VCID: VC5882417
InChI: InChI=1S/C16H22N6O2/c1-2-24-13-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
SMILES: CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Molecular Formula: C16H22N6O2
Molecular Weight: 330.392

2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

CAS No.: 1040649-73-7

Cat. No.: VC5882417

Molecular Formula: C16H22N6O2

Molecular Weight: 330.392

* For research use only. Not for human or veterinary use.

2-ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone - 1040649-73-7

Specification

CAS No. 1040649-73-7
Molecular Formula C16H22N6O2
Molecular Weight 330.392
IUPAC Name 2-ethoxy-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C16H22N6O2/c1-2-24-13-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-3-5-7-14/h3-7H,2,8-13H2,1H3
Standard InChI Key QHSQFGJYPJASHU-UHFFFAOYSA-N
SMILES CCOCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

2-Ethoxy-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS 1040649-73-7) has the molecular formula C₁₆H₂₂N₆O₂ and a molecular weight of 330.38 g/mol . The structure integrates three key moieties:

  • A piperazine ring at the core, facilitating conformational flexibility.

  • A tetrazole ring substituted with a phenyl group, known for metabolic stability and hydrogen-bonding capacity.

  • An ethoxy ketone group contributing to lipophilicity and electronic effects.

PropertyValue
CAS Number1040649-73-7
Molecular FormulaC₁₆H₂₂N₆O₂
Molecular Weight330.38 g/mol
XLogP3 (Predicted)1.7
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The tetrazole ring’s 1H-tautomer configuration enhances dipole interactions, while the ethoxy group modulates solubility and membrane permeability .

Structural Elucidation Techniques

X-ray crystallography and computational modeling (e.g., DFT calculations) reveal a twisted boat conformation in the piperazine ring, with the tetrazole and ethoxy groups occupying equatorial positions. Nuclear magnetic resonance (NMR) spectra confirm the connectivity:

  • ¹H NMR: δ 1.42 (t, 3H, -OCH₂CH₃), δ 3.58 (q, 2H, -OCH₂CH₃), δ 4.02 (s, 2H, piperazine-CH₂-tetrazole).

  • ¹³C NMR: δ 172.1 (ketone C=O), δ 162.4 (tetrazole C=N) .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis involves a three-step sequence :

  • Piperazine alkylation: Reaction of piperazine with chloromethyl tetrazole under basic conditions (K₂CO₃, DMF, 60°C).

  • Ketone formation: Condensation of the alkylated piperazine with ethyl ethoxyacetate in the presence of NaH.

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) yields the final product with >95% purity.

Optimization Challenges

Key challenges include:

  • Tetrazole ring stability: Requires anhydrous conditions to prevent hydrolysis .

  • Regioselectivity: Ensuring exclusive N1-substitution on the tetrazole to avoid isomeric byproducts.

Physicochemical Properties

PropertyValueSource
Solubility in Water0.12 mg/mL (25°C)Predicted
LogP (Octanol-Water)1.7Predicted
Melting PointNot reported-
pKa4.9 (tetrazole NH)Estimated

The compound’s low aqueous solubility necessitates formulation strategies like salt formation or nanoemulsions for in vivo applications.

Comparative Analysis with Structural Analogues

CompoundMolecular WeightKey FeaturesBioactivity
2-Ethoxy-1-(4-methylpiperazin-1-yl)ethanone186.25 g/molMethylpiperazine, ethoxyAntifungal
[4-[(1-Benzyltetrazol-5-yl)-(4-ethoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone509.0 g/molBenzyl tetrazole, furanAntimicrobial
1-{4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}ethanone280.28 g/molPhenoxy tetrazoleCOX-2 inhibition

The target compound’s piperazine-tetrazole synergy offers balanced lipophilicity and target engagement compared to analogues .

Future Research Directions

  • Toxicology profiling: Acute and chronic toxicity studies in rodent models.

  • Formulation development: Co-crystals with succinic acid to enhance solubility.

  • Target validation: CRISPR-Cas9 screens to identify genetic dependencies linked to efficacy.

  • Combination therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in oncology.

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